Cas no 219959-86-1 (9-(4’-Aminophenyl)-9H-pyrido3,4-bindole)

9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole is a heterocyclic aromatic compound featuring a fused pyridoindole core with a 4-aminophenyl substituent. This structure imparts unique electronic and photophysical properties, making it valuable in materials science and organic synthesis. The presence of the amino group enhances its solubility in polar solvents and provides a reactive site for further functionalization, such as coupling reactions or polymer formation. Its rigid, planar conformation contributes to strong π-π stacking interactions, beneficial for applications in optoelectronic devices or as a fluorescent probe. The compound’s stability and tunable reactivity make it a versatile intermediate for advanced chemical research and industrial applications.
9-(4’-Aminophenyl)-9H-pyrido3,4-bindole structure
219959-86-1 structure
Product Name:9-(4’-Aminophenyl)-9H-pyrido3,4-bindole
CAS No:219959-86-1
MF:C17H13N3
MW:259.305223226547
CID:279209
PubChem ID:154224
Update Time:2025-06-07

9-(4’-Aminophenyl)-9H-pyrido3,4-bindole Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,4-(9H-pyrido[3,4-b]indol-9-yl)-
    • 9-(4’-Aminophenyl)-9H-pyrido[3,4-b]indole
    • 4-pyrido[3,4-b]indol-9-ylaniline
    • 9-(4'-AMINOPHENYL)-9H-PYRIDO[3,4-B]INDOLE
    • 4-(9H-Pyrido(3,4-b)indol-9-yl)benzenamine
    • aminophenylnorharman
    • Benzenamine,4-(9H-pyrido(3,4-b)indol-9-yl)
    • AKOS030255864
    • 1215697-37-2
    • J-014402
    • 4-(BETA-CARBOLINE-9-YL)ANILINE
    • SCHEMBL15263336
    • FT-0662021
    • 4-(9H-.BETA.-CARBOLIN-9-YL)ANILINE
    • UNII-NMC04J95OA
    • 4-(9H-Pyrido[3,4-b]indol-9-yl)aniline
    • 9-(4'-aminophenyl)-9H-pyrido(3,4-b)indole
    • 4-pyrido[3, 4-b]indol-9-ylaniline
    • CCRIS 9009
    • 4-(9H-PYRIDO(3,4-B)INDOLE-9-YL)ANILINE
    • Q27284949
    • 219959-86-1
    • Benzenamine, 4-(9H-pyrido(3,4-b)indol-9-yl)-
    • J1.034.926E
    • DTXSID70176423
    • APNH cpd
    • NMC04J95OA
    • 9-(4’-Aminophenyl)-9H-pyrido3,4-bindole
    • Inchi: 1S/C17H13N3/c18-12-5-7-13(8-6-12)20-16-4-2-1-3-14(16)15-9-10-19-11-17(15)20/h1-11H,18H2
    • InChI Key: CKJBUSARXRFUDR-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC(=CC=2)N)C2C=NC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 259.11100
  • Monoisotopic Mass: 259.110947
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 1
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.8
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.26
  • Melting Point: 208-211°C
  • Boiling Point: 500.9°Cat760mmHg
  • Flash Point: 256.7°C
  • Refractive Index: 1.706
  • PSA: 43.84000
  • LogP: 4.34210

9-(4’-Aminophenyl)-9H-pyrido3,4-bindole Pricemore >>

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